molecular formula C26H21N3O4 B2870723 [2-[[5-(4-Methylphenyl)-2-phenylpyrazol-3-yl]amino]-2-oxoethyl] 4-formylbenzoate CAS No. 956965-92-7

[2-[[5-(4-Methylphenyl)-2-phenylpyrazol-3-yl]amino]-2-oxoethyl] 4-formylbenzoate

Cat. No.: B2870723
CAS No.: 956965-92-7
M. Wt: 439.471
InChI Key: MEQGIWJQQSBPBR-UHFFFAOYSA-N
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Description

[2-[[5-(4-Methylphenyl)-2-phenylpyrazol-3-yl]amino]-2-oxoethyl] 4-formylbenzoate (CAS 956965-92-7) is a chemical compound with the molecular formula C26H21N3O4 and a molecular weight of 439.5 . This molecule features a 1,2-disubstituted pyrazol-3-yl core structure, which is a scaffold of interest in medicinal chemistry, and is further functionalized with an amide linkage and a benzaldehyde ester. The presence of the 4-formylbenzoate group is a key structural feature, as the aldehyde functionality provides a reactive handle for further chemical synthesis. This makes the compound a valuable building block (synthon) for researchers, particularly in the development of more complex molecules via nucleophilic addition or reductive amination reactions. Compounds with pyrazole cores and similar structural motifs have been investigated in various pharmacological contexts, though the specific biological activity and mechanism of action for this particular ester derivative require further research exploration . This product is intended for laboratory research purposes and is strictly labeled "For Research Use Only." It is not intended for use in diagnostics, therapeutics, or for any personal applications.

Properties

IUPAC Name

[2-[[5-(4-methylphenyl)-2-phenylpyrazol-3-yl]amino]-2-oxoethyl] 4-formylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O4/c1-18-7-11-20(12-8-18)23-15-24(29(28-23)22-5-3-2-4-6-22)27-25(31)17-33-26(32)21-13-9-19(16-30)10-14-21/h2-16H,17H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEQGIWJQQSBPBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=C2)NC(=O)COC(=O)C3=CC=C(C=C3)C=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally related compounds share the benzoate ester scaffold but differ in heterocyclic cores, substituents, and functional groups. Below is a comparative analysis based on structural features, physicochemical properties, and synthetic methodologies.

Structural and Substituent Variations

Table 1: Key Structural Features of Comparable Compounds
Compound Name Molecular Formula Molecular Weight (g/mol) Heterocyclic Core Key Substituents Notable Features References
[2-[[5-(4-Methylphenyl)-2-phenylpyrazol-3-yl]amino]-2-oxoethyl] 4-formylbenzoate (Target) C27H22N3O4 452.5 Pyrazole 4-Methylphenyl, phenyl, formyl Planar structure; reactive formyl group
2-(5-Methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)ethyl 4-(trifluoromethyl)benzoate C20H15F3N2O3 388.3 Dihydropyrazole Trifluoromethyl, dihydro backbone Increased lipophilicity; electron-withdrawing CF3 group
[2-[1-[4-(Difluoromethoxy)phenyl]-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 4-formylbenzoate C23H20F2NO5 452.4 Pyrrole Difluoromethoxy, methyl groups Enhanced metabolic stability; flexible H-bonding motifs
[2-[[4-(4-Methylphenyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl] 2-bromobenzoate C19H16BrN3O3S 446.3 Thiazole Bromo, 4-methylphenyl Electronegative sulfur atom; higher molecular weight
Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230) C21H20N3O2 346.4 Pyridazine Pyridazine, ethyl ester Polar pyridazine ring; potential for π-π stacking

Physicochemical and Functional Comparisons

  • Reactivity : The target compound’s formyl group offers a reactive site for further derivatization (e.g., Schiff base formation), contrasting with the inert trifluoromethyl group in the dihydropyrazole derivative .
  • Solubility and Stability : Fluorinated substituents (e.g., difluoromethoxy in ) enhance metabolic stability and lipophilicity, whereas the formyl group in the target compound may increase polarity .

Crystallographic and Conformational Insights

  • highlights that fluorophenyl-substituted pyrazoles adopt planar conformations except for one perpendicular fluorophenyl group, influencing crystallinity . The target compound’s 4-methylphenyl and phenyl groups may similarly affect packing efficiency and melting behavior.

Research Findings and Implications

  • Structure-Activity Relationships (SAR) : The pyrazole core in the target compound may favor planar molecular interactions (e.g., with aromatic protein residues), while thiazole or pyrrole derivatives could exhibit distinct electronic profiles .
  • Thermodynamic Stability : Fluorinated analogs (–8) demonstrate improved stability under physiological conditions, suggesting that the target compound’s formyl group might necessitate protective strategies in drug design .
  • Crystallinity : The planarity observed in ’s isostructural compounds implies that the target compound’s aryl-pyrazole system could yield high-melting-point crystals, relevant for formulation .

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